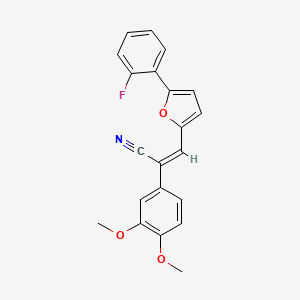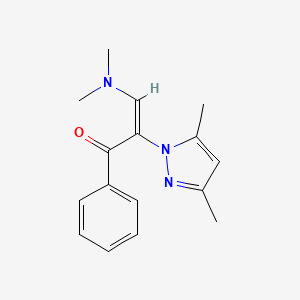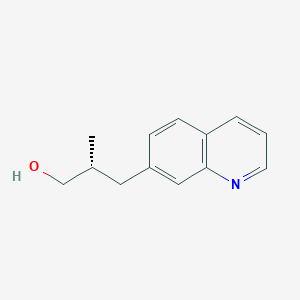
(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) protected amino group, a cyanophenyl group, and a carboxylic acid group. The “(S)” indicates that it is the “S” (sinister, from Latin) enantiomer of the molecule, meaning it rotates plane-polarized light counterclockwise .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a Boc-protected amino group, a cyanophenyl group, and a carboxylic acid group. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The Boc group is commonly used in organic synthesis because it can be easily removed under acidic conditions to reveal the free amino group . The cyanophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Typically, compounds with Boc-protected amino groups are solid and stable under normal conditions .Wissenschaftliche Forschungsanwendungen
Quantitative Analysis of tert-Butyloxycarbonyl Group
The tert-butyloxycarbonyl (Boc) group plays a significant role in the field of synthetic chemistry, especially in peptide synthesis, due to its ease of introduction and removal under mild conditions. A study by Ehrlich-Rogozinski (1974) discusses a method for the quantitative determination of the Boc group in N-blocked amino acids and peptides. This method utilizes perchloric acid in acetic acid for the cleavage of the Boc group, allowing for accurate determination of Boc-protected derivatives through back titration with sodium methylate. This process is highlighted for its simplicity and efficiency, facilitating the analysis and synthesis of Boc-protected compounds (Ehrlich-Rogozinski, 1974).
Synthesis of Isotopomers for Vibrational Spectroscopy
Bazewicz et al. (2011) expanded on the utility of the nitrile group in (S)-2-((tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid for vibrational spectroscopy by synthesizing its isotopomers. These isotopomers were used to study the effect of local environments on the nitrile symmetric stretch vibration. The research underscores the importance of solvent choice in achieving high isotopic enrichment, thereby enhancing the applicability of such compounds in spectroscopic studies (Bazewicz et al., 2011).
Protective Group Strategies in Peptide Synthesis
The tert-butyloxycarbonyl group's role as a protective group in peptide synthesis is well-documented. Zhao et al. (2014) compared two protecting agents for the amino group in 2-aminomethylphenylacetic acid, an intermediate in ceforanide synthesis. The study found that using Boc as a protecting agent provided a higher yield but presented more challenges in deprotection compared to acetacetic ester. This research highlights the strategic considerations in selecting protective groups for efficient synthesis pathways (Zhao et al., 2014).
Applications in Polymer Synthesis
Gao et al. (2003) explored the synthesis and properties of amino acid-based polyacetylenes, including monomers derived from (S)-2-((tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid. Their work demonstrates the potential of such compounds in creating polymers with unique properties, such as specific rotations and conformational behaviors, indicating the versatility of Boc-protected amino acids in polymer science (Gao et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-4-9(8-15)5-7-10/h4-7,11H,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQRGJCTILOATO-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2895092.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895095.png)
![5-((3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2895098.png)

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)
![5-benzyl-2-(2,5-dimethylbenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2895102.png)



![8-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2895107.png)

![2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2895111.png)
methanone](/img/structure/B2895112.png)